molecular formula C23H23N3O5 B140740 Topotecan-d5 CAS No. 1133355-98-2

Topotecan-d5

Cat. No. B140740
CAS RN: 1133355-98-2
M. Wt: 426.5 g/mol
InChI Key: UCFGDBYHRUNTLO-NTSVIFQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topotecan-d5 is a labelled analogue of Topotecan . Topotecan is a semi-synthetic derivative of camptothecin and is an anti-tumor drug with topoisomerase I-inhibitory activity . It is used in the form of its hydrochloride salt to treat ovarian cancer, lung cancer, and other cancer types .


Synthesis Analysis

The synthesis of Topotecan-d5 involves complex processes. One method involves the fabrication and characterization of sterically stabilized liposomes of topotecan . Liposomes have been prepared using ethanol injection-solvent evaporation method followed by extrusion for size reduction .


Molecular Structure Analysis

Topotecan has a molecular formula of C23H23N3O5 . Long-lasting molecular dynamics simulations of the DNA-topoisomerase I binary complex and of the DNA-topoisomerase-topotecan ternary complex have been performed and compared . The conformational space sampled by the binary complex is reduced by the presence of the drug .


Chemical Reactions Analysis

Topotecan binds to the topoisomerase I-DNA complex and prevents re-ligation of these single-strand breaks . The presence of topotecan produces a different behavior of the protein collective motions and an alteration in secondary structure and flexibility in regions that are not in direct contact with the drug .


Physical And Chemical Properties Analysis

Topotecan has a molecular weight of 421.45 . It is soluble in DMSO and Methanol . The physical form of topotecan inside liposomes has been evaluated by fluorescence spectroscopy .

Scientific Research Applications

Nanoplatform for Cancer Therapy

Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form . They play a key role in reducing systemic toxicity and battling drug resistance . This article explores nanoenabled active and passive targeting strategies and combinatorial therapy employing topotecan to ameliorate various cancers .

Sterically Stabilized Liposomes

Sterically stabilized liposomes of topotecan have been fabricated and characterized . Liposomes have been prepared using ethanol injection-solvent evaporation method followed by extrusion for size reduction . The successful journey of such a complex drug delivery system from bench to clinic requires in-depth understanding and characterization .

Tumor Targeting

Research approaches for the targeted delivery of topotecan nanoparticles will evolve more with time as a result of research investigations on the biological traits of specific tumors . Therefore, it is essential to note that improved knowledge of the tumor microenvironment and additional research into how nano-based drug delivery systems .

Overcoming Drug Resistance

Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form . They play a key role in reducing systemic toxicity and battling drug resistance .

Improving Pharmacokinetics

Pegylation of liposomes help them to alter the pharmacokinetics of drug molecule in vivo . The successful journey of such a complex drug delivery system from bench to clinic requires in-depth understanding and characterization .

Enhancing Anticancer Therapeutics

The development of drug delivery which delivers controlled drug release at the tumor sites emerged as an attractive option for enhancing anticancer therapeutics . Next-generation nanotherapeutics must not contain only the nanoscale but should find their way to the solid tumor via active or passive targeting .

Safety And Hazards

Topotecan is associated with severe hematologic toxicity . It is fatal if swallowed and suspected of causing genetic defects, causing cancer, damaging fertility or the unborn child, causing damage to organs, and harmful to aquatic life with long-lasting effects .

Future Directions

Topotecan is less effective than other drugs for women with platinum-sensitive ovarian cancer, and treatment with topotecan after receiving carboplatin and paclitaxel has no additional survival benefits . Therefore, future research may focus on improving the efficacy of topotecan and reducing its side effects.

properties

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGDBYHRUNTLO-NTSVIFQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649449
Record name (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topotecan-d5

CAS RN

1133355-98-2
Record name (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Topotecan-d5
Reactant of Route 2
Reactant of Route 2
Topotecan-d5
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Topotecan-d5
Reactant of Route 4
Topotecan-d5
Reactant of Route 5
Topotecan-d5
Reactant of Route 6
Topotecan-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.